Potassium trifluoro(6-methylpyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(6-methylpyridin-3-yl)boranuide is a chemical compound with the molecular formula C6H5BF3KN It is a boron-containing compound that features a trifluoroborate group attached to a 6-methylpyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(6-methylpyridin-3-yl)boranuide typically involves the reaction of 6-methylpyridin-3-ylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyl iodide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of potassium trifluoro(6-methylpyridin-3-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is produced in bulk and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(6-methylpyridin-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the trifluoroborate group is replaced by the nucleophile, while in coupling reactions, new carbon-carbon bonds are formed .
Scientific Research Applications
Potassium trifluoro(6-methylpyridin-3-yl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(6-methylpyridin-3-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo substitution, oxidation, and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
Uniqueness
Potassium trifluoro(6-methylpyridin-3-yl)boranuide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in its chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C6H6BF3KN |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
potassium;trifluoro-(6-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-6(4-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
WRVAOGQQXLFWOD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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